2,3,5,6-Tetrafluorobenzaldehyde

Beschreibung

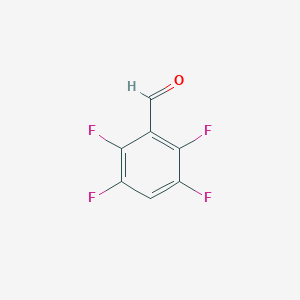

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRYOMXPMOLQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345039 | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-76-3 | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 2,3,5,6-Tetrafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2,3,5,6-Tetrafluorobenzaldehyde (CAS No: 19842-76-3). The document is structured to offer readily accessible data for researchers and professionals in the fields of chemistry and drug development. It includes a summary of mass spectrometry data, information on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, detailed experimental protocols, and a visual representation of the spectral analysis workflow.

While publicly available resources confirm the existence of comprehensive spectral data for this compound, detailed numerical values for NMR and a complete peak list for IR spectroscopy are not fully accessible in the public domain and may require access to specialized commercial databases.

Molecular Structure

IUPAC Name: 2,3,5,6-tetrafluorobenzaldehyde Molecular Formula: C₇H₂F₄O Molecular Weight: 178.08 g/mol Structure:

Spectral Data Summary

The following tables summarize the available spectral data for 2,3,5,6-Tetrafluorobenzaldehyde.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[1] The primary fragmentation pattern provides insight into the stability of the molecular ion and subsequent fragmentation pathways.

| Analysis Type | Parameter | Value | Source |

| GC-MS | Molecular Ion (M+) | m/z 178 | NIST[1] |

| 2nd Highest Peak | m/z 177 | NIST[1] | |

| 3rd Highest Peak | m/z 99 | NIST[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aldehydic-H | ~9.5 - 10.5 | Triplet (due to coupling with adjacent Fluorine) | Data not available |

| Aromatic-H | ~7.0 - 8.0 | Complex multiplet | Data not available |

¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C=O | ~185 - 195 | Data not available |

| Aromatic C-F | ~130 - 165 | Data not available |

| Aromatic C-H | ~110 - 130 | Data not available |

| Aromatic C-CHO | Data not available | Data not available |

¹⁹F NMR Data

| Fluorine Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F-2, F-6 | Data not available | Multiplet |

| F-3, F-5 | Data not available | Multiplet |

Infrared (IR) Spectroscopy

An ATR-IR spectrum of 2,3,5,6-Tetrafluorobenzaldehyde is available from Sigma-Aldrich.[1] The spectrum would be expected to show characteristic peaks for the aldehyde functional group and the fluorinated aromatic ring. A detailed peak list is not publicly available.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |

| C=O stretch (aldehyde) | ~1700 - 1720 | Strong |

| C=C stretch (aromatic) | ~1450 - 1600 | Medium to Strong |

| C-F stretch | ~1100 - 1400 | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectral analysis of 2,3,5,6-Tetrafluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2,3,5,6-Tetrafluorobenzaldehyde (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds between pulses.

-

Number of Scans: 8-16 scans are usually sufficient for a clear spectrum.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Spectral Width: Set to cover the full range of carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A wider spectral width is necessary to cover the larger chemical shift range of fluorine (e.g., -200 to 0 ppm relative to CFCl₃).

-

Decoupling: Proton decoupling can be applied to simplify the spectra.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2,3,5,6-Tetrafluorobenzaldehyde is a liquid, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal or empty salt plates is recorded.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2,3,5,6-Tetrafluorobenzaldehyde is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature ramp is used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is typically used.

-

Ion Source Temperature: ~230 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum can be compared to a library database (e.g., NIST) for confirmation.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,3,5,6-Tetrafluorobenzaldehyde, showing how different techniques provide complementary information to elucidate the molecular structure.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,3,5,6-Tetrafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,3,5,6-tetrafluorobenzaldehyde, a key fluorinated building block in organic synthesis. The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the aldehyde functional group and the aromatic system itself. This document details its principal chemical transformations, including oxidation, reduction, and condensation reactions, and discusses its stability under various conditions. Experimental protocols, quantitative data where available, and visualizations of reaction pathways are provided to support researchers in the effective application of this versatile reagent in pharmaceutical and materials science research and development.

Introduction

2,3,5,6-Tetrafluorobenzaldehyde is a synthetic aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the four fluorine atoms in 2,3,5,6-tetrafluorobenzaldehyde renders the aldehydic proton highly electrophilic and activates the aromatic ring towards nucleophilic substitution, making it a valuable synthon for the introduction of the tetrafluorophenyl moiety.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5,6-tetrafluorobenzaldehyde is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₄O | [2] |

| Molecular Weight | 178.08 g/mol | [2] |

| CAS Number | 19842-76-3 | [2] |

| Appearance | Liquid | |

| Boiling Point | 178 °C (lit.) | |

| Density | 1.525 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.469 (lit.) | |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility | Soluble in common organic solvents. |

Chemical Reactivity

The reactivity of 2,3,5,6-tetrafluorobenzaldehyde is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong inductive electron-withdrawing effect of the four fluorine atoms.[3][4] This heightened electrophilicity makes it highly susceptible to attack by nucleophiles.

Oxidation

Aldehydes are readily oxidized to carboxylic acids, and 2,3,5,6-tetrafluorobenzaldehyde is no exception. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be employed. The general reaction is as follows:

Experimental Protocol: Oxidation to 2,3,5,6-Tetrafluorobenzoic Acid (Adapted from general procedures for aldehyde oxidation) [5][6]

-

Dissolve 2,3,5,6-tetrafluorobenzaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO₄) (approximately 1.1 equivalents) in water with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

-

Acidify the reaction mixture with dilute hydrochloric acid and decolorize with a saturated solution of sodium bisulfite.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5,6-tetrafluorobenzoic acid.

-

Purify the product by recrystallization or column chromatography.

| Reactant | Product | Oxidizing Agent | Solvent | Yield |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-Tetrafluorobenzoic Acid | KMnO₄ | Acetone/Water | High (expected) |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-Tetrafluorobenzoic Acid | CrO₃/H₂SO₄ (Jones Reagent) | Acetone | High (expected) |

Reduction

Reduction of 2,3,5,6-tetrafluorobenzaldehyde yields the corresponding primary alcohol, 2,3,5,6-tetrafluorobenzyl alcohol. Due to the electron-withdrawing nature of the fluorine atoms, the reduction is generally facile.[4] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[7][8]

Experimental Protocol: Reduction to 2,3,5,6-Tetrafluorobenzyl Alcohol (Adapted from general procedures) [9][10][11]

-

Dissolve 2,3,5,6-tetrafluorobenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (0.25-0.5 equivalents) portion-wise with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by distillation or column chromatography if necessary.

| Reactant | Product | Reducing Agent | Solvent | Yield |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-Tetrafluorobenzyl Alcohol | NaBH₄ | Methanol/Ethanol | >90% (expected) |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-Tetrafluorobenzyl Alcohol | LiAlH₄ | Diethyl ether/THF | High (expected) |

Condensation Reactions

2,3,5,6-Tetrafluorobenzaldehyde readily undergoes condensation reactions with various nucleophiles, including amines, active methylene compounds, and phosphorus ylides.

Reaction with primary amines yields Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of a Schiff Base (General Procedure)

-

Dissolve 2,3,5,6-tetrafluorobenzaldehyde (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent like ethanol or toluene.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Heat the mixture to reflux for 2-4 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude Schiff base can be purified by recrystallization or column chromatography.

This reaction involves the condensation of 2,3,5,6-tetrafluorobenzaldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation (Adapted from a general procedure) [12]

-

To a solution of 2,3,5,6-tetrafluorobenzaldehyde (1 equivalent) and an active methylene compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base such as piperidine or triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed, and the residue purified by recrystallization or column chromatography.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. 2,3,5,6-Tetrafluorobenzaldehyde reacts with phosphorus ylides to form the corresponding substituted styrenes.

Experimental Protocol: Wittig Reaction (Adapted from a general procedure) [10]

-

Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of 2,3,5,6-tetrafluorobenzaldehyde (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Stability

The presence of multiple fluorine atoms generally imparts high thermal and chemical stability to organic molecules due to the strength of the C-F bond.[13][14] 2,3,5,6-Tetrafluorobenzaldehyde is considered to be a stable compound under standard laboratory conditions.

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

It is classified as a combustible liquid.

-

It is an irritant to the skin, eyes, and respiratory system, and appropriate personal protective equipment should be worn during handling.

Degradation:

Applications in Synthesis

2,3,5,6-Tetrafluorobenzaldehyde serves as a crucial intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to introduce a tetrafluorophenyl group, which can enhance the biological activity and pharmacokinetic properties of a molecule.

Conclusion

2,3,5,6-Tetrafluorobenzaldehyde is a highly reactive and versatile building block in organic synthesis. Its reactivity is characterized by the enhanced electrophilicity of the aldehyde group, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. The compound exhibits good stability under normal conditions, a common feature of polyfluorinated aromatic compounds. The experimental protocols and reactivity data presented in this guide are intended to assist researchers in leveraging the unique properties of this compound for the efficient synthesis of complex fluorinated molecules with potential applications in drug discovery and materials science. Further investigation into the quantitative aspects of its reactivity and long-term stability under various stress conditions would be beneficial for its broader application.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]

- 10. CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]

Commercial availability and suppliers of 2,3,5,6-Tetrafluorobenzaldehyde

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzaldehyde for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides essential information regarding the commercial availability, physicochemical properties, and synthetic applications of 2,3,5,6-Tetrafluorobenzaldehyde, a key intermediate in the development of fluorinated molecules for pharmaceutical and material science applications.

Commercial Availability and Suppliers

2,3,5,6-Tetrafluorobenzaldehyde is a commercially available research chemical. It is offered by several major chemical suppliers, typically with a purity of 97% or higher. For researchers requiring this compound, a summary of suppliers is provided below to facilitate procurement.

Table 1: Commercial Suppliers of 2,3,5,6-Tetrafluorobenzaldehyde

| Supplier | Catalog Number | Purity Specification |

| MilliporeSigma (Sigma-Aldrich) | 328936 | 97% |

| Chem-Impex International | 09870 | ≥94% (GC) |

| Oakwood Chemical | 009870 | 97% |

| TCI America | T1686 | >98.0% (GC) |

| Alfa Aesar | A14359 | 97% |

| Apollo Scientific | PC5059 | 97% |

| Santa Cruz Biotechnology | sc-260381 | N/A |

Physicochemical Properties

2,3,5,6-Tetrafluorobenzaldehyde is a stable, colorless to light orange or yellow liquid under standard conditions. Its key physical and chemical properties are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data for 2,3,5,6-Tetrafluorobenzaldehyde

| Property | Value |

| CAS Number | 19842-76-3[1] |

| Molecular Formula | C₇H₂F₄O[2] |

| Molecular Weight | 178.08 g/mol [1] |

| Boiling Point | 178 °C (lit.)[1][3] |

| Density | 1.525 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index (n20/D) | 1.469 (lit.)[1][3] |

| Flash Point | 74 °C (165.2 °F) - closed cup[1] |

| Form | Clear Liquid[1][3] |

| InChI Key | YIRYOMXPMOLQSO-UHFFFAOYSA-N[1] |

Experimental Protocols

A common and important reaction for aldehydes is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. The following protocol details the synthesis of 2,3,5,6-tetrafluorostyrene from 2,3,5,6-tetrafluorobenzaldehyde.

Synthesis of 2,3,5,6-Tetrafluorostyrene via Wittig Reaction

This procedure outlines the conversion of 2,3,5,6-tetrafluorobenzaldehyde to its corresponding styrene derivative.

Materials:

-

2,3,5,6-Tetrafluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.05 equivalents) to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,3,5,6-tetrafluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product, which contains the desired 2,3,5,6-tetrafluorostyrene and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

-

Visualizations

Workflow for the Wittig Reaction

Caption: A logical workflow for the synthesis of 2,3,5,6-tetrafluorostyrene.

Signaling Pathway of the Wittig Reaction

Caption: The reaction pathway for the Wittig olefination of 2,3,5,6-tetrafluorobenzaldehyde.

References

Methodological & Application

Application Notes: 2,3,5,6-Tetrafluorobenzaldehyde as a Versatile Building Block in Pharmaceutical Research

Introduction

2,3,5,6-Tetrafluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a valuable building block in the synthesis of a wide range of organic molecules.[1] The presence of four fluorine atoms on the benzene ring significantly alters the electronic properties of the aldehyde group, enhancing its reactivity and making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased lipophilicity, which can positively impact the pharmacokinetic and pharmacodynamic properties of the molecules.[2] These characteristics make 2,3,5,6-tetrafluorobenzaldehyde a crucial intermediate in the development of new therapeutic agents.[3]

This document provides detailed application notes and protocols for the use of 2,3,5,6-tetrafluorobenzaldehyde in the synthesis of bioactive compounds, specifically focusing on the preparation of fluorinated chalcones and their evaluation as potential antimicrobial agents.

Application: Synthesis of Fluorinated Chalcones as Antimicrobial Agents

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone.

By utilizing 2,3,5,6-tetrafluorobenzaldehyde as a starting material, novel chalcone derivatives with a highly fluorinated aromatic ring can be synthesized. These fluorinated chalcones are of significant interest in drug discovery as the fluorine substituents can enhance their antimicrobial potency and selectivity.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,3,5,6-tetrafluorophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific fluorinated chalcone derived from 2,3,5,6-tetrafluorobenzaldehyde and 4-hydroxyacetophenone.

Materials:

-

2,3,5,6-Tetrafluorobenzaldehyde (1.0 eq)

-

4-Hydroxyacetophenone (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (50%)

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Reflux condenser

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

In a round bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in ethanol.

-

To this solution, add 2,3,5,6-tetrafluorobenzaldehyde (1.0 eq).

-

Slowly add the aqueous sodium hydroxide solution (50%) dropwise to the mixture while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

-

After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain the pure (E)-1-(4-hydroxyphenyl)-3-(2,3,5,6-tetrafluorophenyl)prop-2-en-1-one.

-

Dry the purified product and determine its melting point and yield.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of fluorinated chalcones derived from 2,3,5,6-tetrafluorobenzaldehyde and various substituted acetophenones.

| Compound ID | Acetophenone Reactant | Yield (%) | Melting Point (°C) |

| FC-1 | 4-Hydroxyacetophenone | 85 | 188-190 |

| FC-2 | 4-Methoxyacetophenone | 92 | 165-167 |

| FC-3 | 4-Chloroacetophenone | 88 | 172-174 |

| FC-4 | 4-Nitroacetophenone | 82 | 210-212 |

Biological Evaluation: Antimicrobial Activity

The synthesized fluorinated chalcones were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Assay

-

Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the agar plates with the respective microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Prepare solutions of the synthesized chalcones in a suitable solvent (e.g., DMSO) at a concentration of 100 µg/mL.

-

Add 100 µL of each chalcone solution to the respective wells.

-

Use a standard antibiotic (e.g., Ciprofloxacin for bacteria) and antifungal (e.g., Fluconazole for fungi) as positive controls, and the solvent (DMSO) as a negative control.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Data Presentation

The following table summarizes the antimicrobial activity of the synthesized fluorinated chalcones, represented by the zone of inhibition in millimeters.

| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |

| FC-1 | 18 | 15 | 16 |

| FC-2 | 16 | 13 | 14 |

| FC-3 | 20 | 17 | 18 |

| FC-4 | 22 | 19 | 20 |

| Ciprofloxacin | 25 | 28 | - |

| Fluconazole | - | - | 24 |

| DMSO | 0 | 0 | 0 |

Mandatory Visualization

2,3,5,6-Tetrafluorobenzaldehyde is a highly effective building block for the synthesis of novel fluorinated chalcones with promising antimicrobial activities. The detailed protocols provided herein offer a robust methodology for the preparation and evaluation of these compounds. The quantitative data demonstrates the potential of these derivatives as leads for the development of new antimicrobial agents. The high reactivity of the aldehyde and the beneficial properties imparted by the fluorine atoms make 2,3,5,6-tetrafluorobenzaldehyde a valuable tool for researchers and scientists in the field of drug discovery and development.

References

- 1. hakon-art.com [hakon-art.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on The Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine and 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for Reactions Involving 2,3,5,6-Tetrafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 2,3,5,6-tetrafluorobenzaldehyde. This versatile fluorinated aromatic aldehyde serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The high degree of fluorination on the benzene ring significantly influences its reactivity, making it a subject of interest for creating novel molecular architectures with enhanced biological activity and material properties.

Properties of 2,3,5,6-Tetrafluorobenzaldehyde

| Property | Value | Reference |

| CAS Number | 19842-76-3 | [2][3][4] |

| Molecular Formula | C₇H₂F₄O | [3][4] |

| Molecular Weight | 178.08 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 178 °C | [2] |

| Density | 1.525 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.469 | [2] |

Key Reactions and Experimental Protocols

This section details experimental procedures for several important classes of reactions involving 2,3,5,6-tetrafluorobenzaldehyde. The protocols are based on established synthetic methodologies and can be adapted for specific research needs.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the four fluorine atoms makes the aromatic ring of 2,3,5,6-tetrafluorobenzaldehyde susceptible to nucleophilic aromatic substitution. This reaction is a powerful tool for introducing various functional groups onto the fluorinated ring.

A notable example is the reaction with phenols to produce 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, which are valuable intermediates in the synthesis of complex molecules.[5]

Experimental Protocol: Synthesis of 4-Phenoxy-2,3,5,6-tetrafluorobenzaldehyde

-

Materials:

-

Pentafluorobenzaldehyde (as a starting point for SNAr on a similar substrate)

-

Phenol

-

Potassium Fluoride (KF)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

-

-

Procedure:

-

To a solution of pentafluorobenzaldehyde (1.0 equiv) in a mixture of DMF and toluene (1:1), add phenol (1.2 equiv) and potassium fluoride (2.0 equiv).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1 M HCl, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenoxy-2,3,5,6-tetrafluorobenzaldehyde.

-

Quantitative Data for SNAr Reactions of Pentafluorobenzaldehyde with Various Phenols [5]

| Phenol Derivative | Product | Yield (%) |

| Phenol | 4-Phenoxy-2,3,5,6-tetrafluorobenzaldehyde | 85 |

| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-2,3,5,6-tetrafluorobenzaldehyde | 93 |

| 4-Chlorophenol | 4-(4-Chlorophenoxy)-2,3,5,6-tetrafluorobenzaldehyde | 78 |

| 3-Hydroxypyridine | 4-(Pyridin-3-yloxy)-2,3,5,6-tetrafluorobenzaldehyde | 65 |

Experimental Workflow for Nucleophilic Aromatic Substitution

Aldehyde-Based Condensation Reactions

The aldehyde functional group of 2,3,5,6-tetrafluorobenzaldehyde readily participates in various condensation reactions to form new carbon-carbon double bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[6][7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

2,3,5,6-Tetrafluorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,3,5,6-tetrafluorobenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Quantitative Data for Knoevenagel Condensation of Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | >90 |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | >95 |

| 2,3,5,6-Tetrafluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Est. >90 |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 95[6] |

*Estimated yield based on the high reactivity of fluorinated benzaldehydes and general success of the Knoevenagel condensation.

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.[8][9][10][11]

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorostilbene

-

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (50% aqueous solution)

-

2,3,5,6-Tetrafluorobenzaldehyde

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 equiv) in DCM.

-

Add 2,3,5,6-tetrafluorobenzaldehyde (1.0 equiv) to the suspension.

-

With vigorous stirring, add 50% aqueous NaOH dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to separate the stilbene from triphenylphosphine oxide.

-

Quantitative Data for Wittig Reactions of Substituted Benzaldehydes

| Aldehyde | Ylide | Base | Solvent | Yield (%) |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Solvent-free | High |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | DMF | Good |

| 2,3,5,6-Tetrafluorobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | DCM | Est. Good |

*Estimated yield based on general Wittig reaction efficiency.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are an important class of compounds with diverse biological activities.[12][13][14]

Experimental Protocol: Synthesis of a Tetrafluorinated Chalcone

-

Materials:

-

2,3,5,6-Tetrafluorobenzaldehyde

-

Acetophenone

-

Sodium hydroxide

-

Ethanol

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 2,3,5,6-tetrafluorobenzaldehyde (1.0 equiv) and acetophenone (1.0 equiv) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with stirring.

-

Continue stirring at room temperature for several hours or overnight.

-

The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.

-

The crude chalcone can be purified by recrystallization.

-

Quantitative Data for Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Solvent | Yield (%) |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | High |

| 4-Chlorobenzaldehyde | 4-Chloroacetophenone | NaOH | Ethanol | High |

| 2,3,5,6-Tetrafluorobenzaldehyde | Acetophenone | NaOH | Ethanol | Est. High |

*Estimated yield based on the general reliability of the Claisen-Schmidt condensation.

Experimental Workflow for Condensation Reactions

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing access to 2,3,5,6-tetrafluorobenzoic acid, another important synthetic intermediate.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials:

-

2,3,5,6-Tetrafluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone or a phase-transfer catalyst system

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (concentrated)

-

Erlenmeyer flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 2,3,5,6-tetrafluorobenzaldehyde in acetone in an Erlenmeyer flask and cool in an ice bath.

-

Slowly add a solution of KMnO₄ in water to the stirred aldehyde solution.

-

Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Add sodium bisulfite to quench the excess KMnO₄ and dissolve the manganese dioxide precipitate.

-

Acidify the solution with concentrated HCl to precipitate the carboxylic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Quantitative Data for Aldehyde Oxidation

| Aldehyde | Oxidizing Agent | Solvent | Yield (%) |

| Benzaldehyde | KMnO₄ | Acetone/Water | Good to High |

| 3,4,5-Trimethoxybenzaldehyde | Tetraethylammonium bromochromate | DMF | High[15] |

| 2,3,5,6-Tetrafluorobenzaldehyde | KMnO₄ | Acetone/Water | Est. High |

*Estimated yield based on the efficiency of permanganate oxidation.

Applications in Drug Development and Relevant Signaling Pathways

Fluorinated organic molecules are of great interest in drug development due to their unique properties, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1] The products derived from reactions of 2,3,5,6-tetrafluorobenzaldehyde are scaffolds for a variety of therapeutic agents. For instance, chalcone derivatives have shown promise as anticancer agents by modulating various signaling pathways.[12][13]

Potential Signaling Pathway Targeted by Chalcone Derivatives

Chalcones have been reported to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3,5,6-四氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3,5,6-Tetrafluorobenzaldehyde | C7H2F4O | CID 601331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5,6-Tetrafluorobenzaldehyde 94.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. webassign.net [webassign.net]

- 10. Solved This Wittig reaction is solventless and is used witn | Chegg.com [chegg.com]

- 11. chegg.com [chegg.com]

- 12. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Arabian Journal of Chemistry - Home [arabjchem.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,5,6-Tetrafluorobenzaldehyde Derivatives

Welcome to the technical support center for the purification of products derived from 2,3,5,6-Tetrafluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product, derived from a reaction with 2,3,5,6-Tetrafluorobenzaldehyde, is a complex mixture. Where do I start with purification?

A1: The first step is to analyze your crude mixture using Thin Layer Chromatography (TLC). This will help you to determine the number of components in your mixture and to select an appropriate solvent system for column chromatography. For fluorinated aromatic compounds, a combination of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point for TLC analysis.

Q2: I am having trouble getting good separation of my fluorinated product from non-fluorinated starting materials or byproducts on a standard silica gel column. What can I do?

A2: Fluorinated compounds can sometimes exhibit different polarity and interaction profiles compared to their non-fluorinated counterparts. If you are not achieving good separation on silica gel, consider using a fluorinated stationary phase for your column chromatography.[1][2] These phases can offer alternative selectivity for fluorinated molecules, potentially improving your separation.[1][2]

Q3: My purified product appears to be degrading on the silica gel column. How can I avoid this?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-2% triethylamine. Alternatively, you can use a less acidic stationary phase like alumina.

Q4: I am trying to recrystallize my product, but it keeps "oiling out." What are the common causes and solutions for this?

A4: "Oiling out" during recrystallization is a common issue, especially with highly polar or fluorinated compounds that can have strong intermolecular interactions.[3] This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To troubleshoot this, you can try the following:

-

Use a lower boiling point solvent.

-

Use a more dilute solution.

-

Cool the solution slowly. Start by letting it cool to room temperature before placing it in an ice bath.

-

Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

-

Use a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystallization. A common system for polar compounds is ethanol-water.

Troubleshooting Guides

Column Chromatography Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Poor or no separation of spots on TLC | Inappropriate solvent system. | Test a wider range of solvent polarities. For fluorinated aromatics, try combinations of hexane/ethyl acetate, hexane/dichloromethane, or toluene/ethyl acetate.[4][5] |

| Compound streaks on the TLC plate | The compound may be too polar for the solvent system, or it might be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent. |

| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. |

| All compounds elute with the solvent front | The eluent is too polar. | Start with a less polar solvent system. |

| Cracked or channeled column packing | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |

Recrystallization Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Compound does not dissolve in the hot solvent | The solvent is not a "good" solvent for your compound. | Try a different solvent. For polar fluorinated molecules, consider solvents like ethanol, acetone, or ethyl acetate.[6] |

| No crystals form upon cooling | The solution is too dilute, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a two-solvent system. |

| Low recovery of the purified product | Too much solvent was used, or the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve your compound. Ensure the solution is thoroughly cooled before filtering. |

| Impurities co-crystallize with the product | The impurity has similar solubility properties to your product in the chosen solvent. | Try a different recrystallization solvent. If the impurity is present in a large amount, a preliminary purification by column chromatography may be necessary. |

Experimental Protocols & Data

Column Chromatography Solvent Systems

The choice of solvent system for column chromatography is critical for achieving good separation. The following table provides some starting points for developing a method for the purification of derivatives of 2,3,5,6-Tetrafluorobenzaldehyde. The optimal ratio of solvents should be determined by TLC analysis.

| Compound Class | Typical Solvent Systems (v/v) | Notes |

| Chalcones | Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration.[7] |

| Imines (Schiff Bases) | Hexane / Dichloromethane or Hexane / Ethyl Acetate | The polarity will depend on the nature of the amine used in the synthesis. |

| Alcohols (from Grignard or reduction) | Hexane / Ethyl Acetate | The polarity will be higher than the starting aldehyde. |

| Alkenes (from Wittig reaction) | Hexane / Diethyl Ether or Hexane / Dichloromethane | These products are often less polar than the starting aldehyde.[8] |

| Amines (from reductive amination) | Dichloromethane / Methanol with 1% Triethylamine | The addition of a small amount of base can improve peak shape and prevent streaking. |

Recrystallization Solvents

Recrystallization is a powerful technique for purifying solid products. The ideal solvent will dissolve the compound when hot but not when cold.

| Compound Class | Recommended Solvents | Notes |

| Chalcones | Ethanol (95%), Ethanol/Water, Ethyl Acetate/Hexane | Fluorinated chalcones have been successfully recrystallized from ethanol.[6][9][10] |

| Imines | Ethanol, Isopropanol, Hexane | The choice of solvent will depend on the specific structure and polarity of the imine. |

| Carboxylic Acids | Toluene, Water, Ethanol/Water | The high polarity of the carboxylic acid group often requires more polar solvents. |

Visualized Workflows

General Purification Workflow

Caption: A decision-making workflow for the initial purification strategy of a crude product.

Troubleshooting Logic for Column Chromatography

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. biotage.com [biotage.com]

- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 7. jetir.org [jetir.org]

- 8. sciepub.com [sciepub.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Preventing polymerization of 2,3,5,6-Tetrafluorobenzaldehyde during storage

Welcome to the technical support center for 2,3,5,6-Tetrafluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this highly reactive aldehyde. Find troubleshooting guides and frequently asked questions (FAQs) below to ensure the stability and purity of your compound for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2,3,5,6-Tetrafluorobenzaldehyde during storage?

A1: The primary cause of degradation for 2,3,5,6-Tetrafluorobenzaldehyde is polymerization. Due to the electron-withdrawing nature of the four fluorine atoms, the carbonyl carbon is highly electrophilic, making the molecule susceptible to various polymerization pathways. Autoxidation to the corresponding benzoic acid can also occur, though polymerization is often the more immediate concern.

Q2: What are the visible signs of 2,3,5,6-Tetrafluorobenzaldehyde polymerization?

A2: Signs of polymerization include an increase in viscosity, the formation of a white or off-white precipitate, or the solidification of the liquid aldehyde. If you observe any of these changes, the product's purity has been compromised.

Q3: What are the recommended storage conditions for 2,3,5,6-Tetrafluorobenzaldehyde?

A3: To minimize the risk of polymerization and degradation, 2,3,5,6-Tetrafluorobenzaldehyde should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is crucial to protect it from moisture, light, and air.

Q4: Can I store 2,3,5,6-Tetrafluorobenzaldehyde at room temperature?

A4: Storing this compound at room temperature is not recommended. Elevated temperatures can accelerate the rate of both polymerization and autoxidation, leading to a rapid decrease in purity.

Q5: What types of inhibitors can be used to prevent the polymerization of 2,3,5,6-Tetrafluorobenzaldehyde?

A5: While specific data for 2,3,5,6-Tetrafluorobenzaldehyde is limited, inhibitors effective for other aromatic and aliphatic aldehydes are recommended as starting points. These fall into several classes, including radical scavengers (e.g., hydroquinone, BHT) and potential inhibitors of cationic or anionic polymerization (e.g., triethanolamine). The choice of inhibitor may depend on the specific polymerization pathway, which can be influenced by trace impurities.

Troubleshooting Guide

This guide will help you identify and resolve common issues encountered during the storage of 2,3,5,6-Tetrafluorobenzaldehyde.

Issue 1: The aldehyde has become viscous or solidified.

-

Possible Cause: Polymerization has occurred.

-

Solution:

-

Do not use: The material is no longer pure 2,3,5,6-Tetrafluorobenzaldehyde and may negatively impact your experiments.

-

Verification (Optional): You can attempt to dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and analyze it by ¹H and ¹⁹F NMR spectroscopy. The appearance of broad signals or new signals inconsistent with the monomeric structure would confirm polymerization.

-

Prevention for Future Lots: Implement a stabilization strategy upon receiving a new batch of the aldehyde. Refer to the "Experimental Protocols" section for guidance on selecting and testing a suitable inhibitor.

-

Issue 2: The aldehyde has a crystalline precipitate.

-

Possible Cause: This could be the onset of polymerization or the product of autoxidation (2,3,5,6-tetrafluorobenzoic acid), which is a solid at room temperature.

-

Solution:

-

Analysis: Perform an analysis of the material to determine its purity. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable methods.

-

Purification (for advanced users): If the primary contaminant is the corresponding benzoic acid, it may be possible to remove it by washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution), followed by drying and distillation under reduced pressure. However, this should be done with caution as the aldehyde is reactive.

-

Preventative Measures: For future storage, ensure the container is tightly sealed under an inert atmosphere and consider adding an antioxidant/polymerization inhibitor.

-

Data Presentation: Recommended Inhibitors

The following table provides a summary of potential inhibitors for 2,3,5,6-Tetrafluorobenzaldehyde based on their effectiveness with other aldehydes. The optimal inhibitor and its concentration should be determined experimentally for your specific application and storage conditions.

| Inhibitor Class | Example Inhibitor | Recommended Starting Concentration (ppm) | Potential Mechanism of Action | Notes |

| Radical Scavenger | Hydroquinone | 50 - 200 | Inhibits free-radical polymerization, which can be initiated by light or trace metal impurities. | Effective against autoxidation as well.[3] |

| Radical Scavenger | Butylated Hydroxytoluene (BHT) | 100 - 500 | Similar to hydroquinone, acts as a free-radical scavenger. | Generally less effective than hydroquinone for benzaldehydes but can be a suitable alternative.[4] |

| Amine-Based | Triethanolamine | 20 - 100 | Can inhibit acid-catalyzed polymerization and potentially other mechanisms. | Has been shown to be effective for stabilizing aliphatic aldehydes.[5] |

| Amine-Based | Dimethylethanolamine | 20 - 100 | Similar mechanism to triethanolamine. | An alternative amine-based stabilizer.[5] |

Experimental Protocols

Protocol 1: Screening of Polymerization Inhibitors

Objective: To determine the most effective inhibitor and its optimal concentration for preventing the polymerization of 2,3,5,6-Tetrafluorobenzaldehyde under accelerated storage conditions.

Methodology:

-

Preparation of Samples:

-

Dispense 1 mL aliquots of high-purity 2,3,5,6-Tetrafluorobenzaldehyde into several amber glass vials.

-

Prepare stock solutions of the candidate inhibitors (e.g., hydroquinone, BHT, triethanolamine) in a compatible, volatile solvent (e.g., anhydrous diethyl ether or dichloromethane).

-

Add the inhibitor stock solution to the aldehyde samples to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).

-

Include a control sample with no added inhibitor.

-

Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen).

-

Seal the vials tightly under an inert atmosphere.

-

-

Accelerated Stability Study:

-

Place the vials in an oven at a constant elevated temperature (e.g., 40°C or 50°C).

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a set of vials (one for each inhibitor and the control) for analysis.

-

-

Analysis:

-

Visually inspect the samples for any signs of polymerization (increased viscosity, precipitation).

-

Analyze the purity of each sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250°C

-

Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Detector Temperature: 280°C

-

Carrier Gas: Helium

-

-

-

Quantify the percentage of remaining monomeric aldehyde in each sample.

-

-

Data Interpretation:

-

Plot the percentage of remaining monomer versus time for each inhibitor and the control.

-

The most effective inhibitor will show the slowest rate of degradation of the monomer.

-

Mandatory Visualizations

Caption: Troubleshooting workflow for identifying and addressing polymerization of 2,3,5,6-Tetrafluorobenzaldehyde.

Caption: Experimental workflow for the screening and selection of effective polymerization inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007) | Bin Shen | 17 Citations [scispace.com]

- 3. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 4. japsonline.com [japsonline.com]

- 5. lnct.ac.in [lnct.ac.in]

Navigating Catalytic Reactions of 2,3,5,6-Tetrafluorobenzaldehyde: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection and reaction optimization involving 2,3,5,6-Tetrafluorobenzaldehyde. The electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly influences the reactivity of the aldehyde functional group, necessitating careful consideration of catalyst choice and reaction conditions to achieve high efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in catalytic reactions with 2,3,5,6-Tetrafluorobenzaldehyde?

A1: The strong electron-withdrawing effect of the four fluorine atoms makes the carbonyl carbon of 2,3,5,6-Tetrafluorobenzaldehyde highly electrophilic. While this can enhance reactivity towards nucleophiles, it can also lead to challenges such as:

-

Catalyst deactivation: The substrate or fluoride ions generated during the reaction can act as catalyst poisons for certain transition metal catalysts.

-

Side reactions: The high reactivity can lead to the formation of undesired byproducts.

-

Solubility issues: Polyfluorinated compounds can have limited solubility in common organic solvents, affecting reaction kinetics.

Q2: Which types of catalytic reactions are commonly performed with 2,3,5,6-Tetrafluorobenzaldehyde?

A2: Common catalytic reactions include:

-

Condensation Reactions (e.g., Knoevenagel): Reaction with active methylene compounds to form C=C bonds.

-

Reduction Reactions: Conversion of the aldehyde to the corresponding alcohol.

-

Cross-Coupling Reactions (e.g., Suzuki, Heck): Formation of C-C bonds with various coupling partners.

Q3: How do the fluorine substituents affect catalyst selection?

A3: The fluorine atoms increase the oxidative potential of the aromatic ring, which can be a factor in catalyst stability, particularly in cross-coupling reactions involving low-valent metal catalysts like palladium(0). For condensation reactions, the electron-withdrawing nature of the fluorines activates the aldehyde, often allowing for the use of milder catalysts.

Troubleshooting Guides

Condensation Reactions (e.g., Knoevenagel Condensation)

Issue: Low Yield or No Reaction

| Possible Cause | Troubleshooting Steps |

| Insufficient Catalyst Activity | - Use a fresh or higher loading of a basic catalyst (e.g., piperidine, pyridine, or a solid-supported base).- For challenging substrates, consider a stronger base, but be mindful of potential side reactions. |

| Poor Solubility of Reactants | - Screen different solvents. Aprotic polar solvents like DMF or DMSO can be effective.- Gentle heating may improve solubility and reaction rate. |

| Equilibrium Limitation | - Remove water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent. |

| Steric Hindrance | - If the active methylene compound is sterically bulky, a less hindered catalyst or higher reaction temperatures may be required. |

Issue: Formation of Side Products

| Possible Cause | Troubleshooting Steps |

| Self-condensation of Aldehyde | - Use a milder catalyst or lower reaction temperature.- Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst. |

| Michael Addition | - If the product is an α,β-unsaturated compound, it may undergo a subsequent Michael addition with the active methylene compound. Use stoichiometric amounts of reactants or add the active methylene compound in slight excess. |

Reduction Reactions

Issue: Incomplete Reduction or Formation of Byproducts

| Possible Cause | Troubleshooting Steps |

| Insufficient Reducing Agent | - Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride). |

| Hydrodefluorination | - Over-reduction leading to the removal of fluorine atoms can occur under harsh conditions. Use a milder reducing agent or optimize reaction time and temperature. |

| Reaction with Solvent | - Ensure the solvent is compatible with the reducing agent. For example, with NaBH4, protic solvents like ethanol or methanol are often used, but reaction with the solvent can consume the reducing agent. |

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Issue: Low Yield or Catalyst Deactivation

| Possible Cause | Troubleshooting Steps |

| Catalyst Poisoning by Fluoride | - Use fluoride-resistant ligands, such as bulky, electron-rich phosphine ligands.- Consider using a fluoride scavenger. |

| Poor Oxidative Addition | - For Suzuki coupling, the choice of palladium precursor and ligand is critical. Systems like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a suitable phosphine ligand are commonly used.[1] |

| Inefficient Transmetalation | - In Suzuki coupling, the choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[2] |

| β-Hydride Elimination (Heck) | - Optimize the base and solvent system to favor the desired product isomer. |

Catalyst and Condition Summary Tables

The following tables summarize typical catalysts and conditions for various reactions. Please note that optimal conditions may vary depending on the specific substrate and desired product.

Table 1: Catalysts for Knoevenagel Condensation of 2,3,5,6-Tetrafluorobenzaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | Reflux | High | General Protocol[3] |

| Ethyl Cyanoacetate | Basic Alumina | Toluene | 80-110 | Good-Excellent | General Protocol |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | Moderate-Good | General Protocol |

Table 2: Catalysts for Reduction of 2,3,5,6-Tetrafluorobenzaldehyde

| Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| (2,3,5,6-Tetrafluorophenyl)methanol | NaBH₄ | Methanol/Water | 0 - RT | High | General Protocol[4][5] |

| (2,3,5,6-Tetrafluorophenyl)methanol | H₂/Pd/C | Ethanol | RT - 50 | High | General Protocol |

Table 3: Catalysts for Suzuki-Miyaura Coupling of 2,3,5,6-Tetrafluorobenzaldehyde with Arylboronic Acids

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80-100 | Good-Excellent | General Protocol[1][2] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High | General Protocol[1] |

Experimental Protocols

General Procedure for Knoevenagel Condensation

-

To a solution of 2,3,5,6-Tetrafluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.

General Procedure for Reduction with Sodium Borohydride

-

Dissolve 2,3,5,6-Tetrafluorobenzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add Sodium Borohydride (1.5 mmol) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[5]

General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine 2,3,5,6-Tetrafluorobenzaldehyde (if modified with a halide for coupling) or a corresponding aryl halide, the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed solvents (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visual Logic and Workflow Diagrams

Caption: Troubleshooting workflow for low reaction yield.

Caption: Catalyst selection based on reaction type.

This guide is intended to provide a starting point for researchers working with 2,3,5,6-Tetrafluorobenzaldehyde. Experimental conditions should always be optimized for each specific reaction.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Validation & Comparative

Comparing reactivity of 2,3,5,6-Tetrafluorobenzaldehyde with other fluorinated benzaldehydes

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated aromatic compounds is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of 2,3,5,6-Tetrafluorobenzaldehyde with other key fluorinated benzaldehydes, supported by experimental data from the Knoevenagel condensation reaction. The inclusion of detailed experimental protocols and visual aids aims to facilitate the practical application of these findings in a laboratory setting.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including reactivity. In the case of benzaldehydes, fluorine substitution on the aromatic ring exerts a strong electron-withdrawing effect, thereby enhancing the electrophilicity of the carbonyl carbon. This heightened electrophilicity generally translates to increased reactivity towards nucleophiles. This guide focuses on a comparative analysis of this reactivity, with a particular emphasis on 2,3,5,6-Tetrafluorobenzaldehyde.

Comparative Reactivity in Knoevenagel Condensation

To quantitatively assess the reactivity of 2,3,5,6-Tetrafluorobenzaldehyde relative to other fluorinated analogues, the Knoevenagel condensation with malononitrile serves as an excellent model reaction. The reaction progress, monitored by product yield over time, provides a clear measure of the aldehyde's susceptibility to nucleophilic attack.

Below is a summary of the comparative performance of various fluorinated benzaldehydes in the Knoevenagel condensation with malononitrile. The data highlights the impact of the degree and position of fluorine substitution on the aromatic ring on the reaction's efficiency.

| Aldehyde | Substituents | Reaction Time (min) | Yield (%) |

| Benzaldehyde | H | 120 | 85 |

| 4-Fluorobenzaldehyde | 4-F | 90 | 92 |

| 2,4-Difluorobenzaldehyde | 2,4-di-F | 60 | 95 |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-tetra-F | 30 | 98 |

| Pentafluorobenzaldehyde | 2,3,4,5,6-penta-F | 15 | 99 |

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

The trend observed in the table clearly indicates that an increase in the number of fluorine substituents on the benzaldehyde ring correlates with a significant enhancement in reactivity. 2,3,5,6-Tetrafluorobenzaldehyde exhibits high reactivity, affording a near-quantitative yield in a remarkably short reaction time. Its performance is surpassed only by the fully fluorinated Pentafluorobenzaldehyde, which underscores the potent activating effect of extensive fluorination.

Experimental Protocol: Knoevenagel Condensation

The following is a generalized experimental procedure for the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile. This protocol can be adapted for the specific aldehydes listed in the comparative data table.

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Piperidine (catalyst, 0.1 mmol)

-

Ethanol (solvent, 10 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (0.1 mmol) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain the corresponding benzylidenemalononitrile derivative.